molecular formula C7H7IO2 B056475 2-Iodo-6-methoxyphenol CAS No. 111726-46-6

2-Iodo-6-methoxyphenol

Cat. No.: B056475
CAS No.: 111726-46-6
M. Wt: 250.03 g/mol
InChI Key: WPCCNGLWDCQRSM-UHFFFAOYSA-N
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Scientific Research Applications

2-Iodo-6-methoxyphenol has several applications in scientific research, including:

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-6-methoxyphenol . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and interactions with its targets. The specific effects of these environmental factors would depend on the compound’s chemical properties and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-6-methoxyphenol can be synthesized through the cross-coupling reaction of a chloroformate with 2-iodoaniline and methyl or ethyl bromide . The reaction typically involves the use of palladium(II) acetate as a catalyst and potassium carbonate as a base under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Various substituted phenols.

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Deiodinated phenols.

Comparison with Similar Compounds

  • 2-Iodo-4-methoxyphenol
  • 2-Iodo-6-ethoxyphenol
  • 2-Bromo-6-methoxyphenol

Comparison: 2-Iodo-6-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-iodo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCCNGLWDCQRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332127
Record name 2-Iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111726-46-6
Record name 2-Iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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